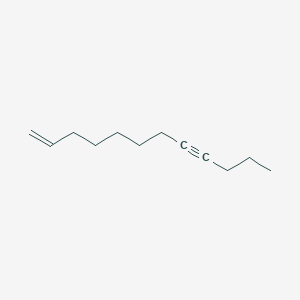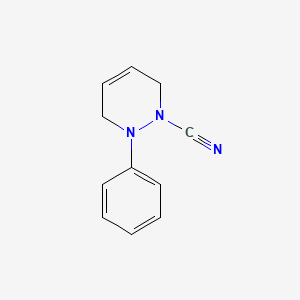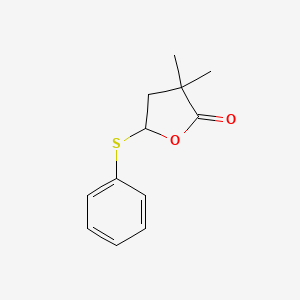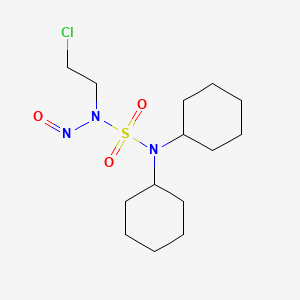![molecular formula C14H18O2 B15164380 2-Cyclohexen-1-ol, 4-[(phenylmethoxy)methyl]-, (1R,4S)- CAS No. 163812-78-0](/img/structure/B15164380.png)
2-Cyclohexen-1-ol, 4-[(phenylmethoxy)methyl]-, (1R,4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclohexen-1-ol, 4-[(phenylmethoxy)methyl]-, (1R,4S)- is an organic compound with the molecular formula C14H18O2. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is often used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-ol, 4-[(phenylmethoxy)methyl]-, (1R,4S)- can be achieved through several methods. One common method involves the hydrogenation of a precursor compound in the presence of a catalyst such as palladium or platinum. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using high-pressure reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-ol, 4-[(phenylmethoxy)methyl]-, (1R,4S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction typically produces saturated alcohols.
Scientific Research Applications
2-Cyclohexen-1-ol, 4-[(phenylmethoxy)methyl]-, (1R,4S)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-ol, 4-[(phenylmethoxy)methyl]-, (1R,4S)- involves its interaction with specific molecular targets. The compound can act as a substrate for certain enzymes, leading to the formation of various products through enzymatic catalysis. The pathways involved depend on the specific reactions and conditions.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyclohexen-1-ol, 1-methyl-4-(1-methylethyl)-, trans-
- 4-Isopropyl-1-methylcyclohex-2-enol
- p-Menth-2-en-1-ol
Uniqueness
2-Cyclohexen-1-ol, 4-[(phenylmethoxy)methyl]-, (1R,4S)- is unique due to its specific chiral configuration and the presence of the phenylmethoxy group. This structural uniqueness imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
163812-78-0 |
|---|---|
Molecular Formula |
C14H18O2 |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(1R,4S)-4-(phenylmethoxymethyl)cyclohex-2-en-1-ol |
InChI |
InChI=1S/C14H18O2/c15-14-8-6-13(7-9-14)11-16-10-12-4-2-1-3-5-12/h1-6,8,13-15H,7,9-11H2/t13-,14+/m1/s1 |
InChI Key |
UVVNXWFVSUSANY-KGLIPLIRSA-N |
Isomeric SMILES |
C1C[C@H](C=C[C@H]1COCC2=CC=CC=C2)O |
Canonical SMILES |
C1CC(C=CC1COCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-{2,4-Bis[(2-ethenylphenyl)methoxy]phenyl}-2-(4-nitrophenyl)diazene](/img/structure/B15164313.png)

![Bis[bis(2-chloroethyl)amino]phosphinic Acid](/img/structure/B15164329.png)



![1H-Imidazole, 1-[2-(1,2,3,4-tetrahydro-1-naphthalenyl)ethyl]-](/img/structure/B15164347.png)
![2-Methyl-4-[2-(piperazin-1-yl)ethoxy]-5-(propan-2-yl)phenol](/img/structure/B15164351.png)




![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B15164402.png)

